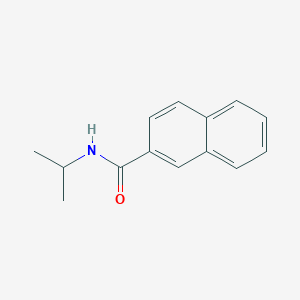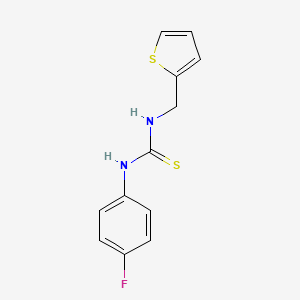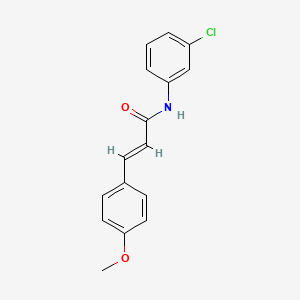![molecular formula C13H16ClN3OS B5733279 1-{[(2-chlorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5733279.png)
1-{[(2-chlorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(2-chlorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide, also known as CP-47,497, is a synthetic cannabinoid that was initially developed for research purposes. It is a potent agonist of the cannabinoid receptors, which are responsible for the psychoactive effects of cannabis. CP-47,497 has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience.
作用機序
1-{[(2-chlorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide exerts its effects by binding to the cannabinoid receptors in the brain and other tissues. It has a high affinity for both the CB1 and CB2 receptors, which are the two main types of cannabinoid receptors in the body. Upon binding to these receptors, this compound activates a cascade of signaling pathways that ultimately lead to the various effects of cannabinoids.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects, many of which are similar to those of natural cannabinoids. It has been shown to reduce pain and inflammation, increase appetite, and improve mood. This compound has also been shown to have antipsychotic effects, which may be useful in the treatment of certain psychiatric disorders.
実験室実験の利点と制限
One of the main advantages of using 1-{[(2-chlorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows researchers to study the effects of cannabinoids in a controlled and precise manner. However, one limitation of using this compound is its potential for abuse and diversion. Therefore, it must be handled and stored with strict safety protocols to prevent unauthorized access.
将来の方向性
1-{[(2-chlorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide has opened up new avenues for research in the field of cannabinoid pharmacology. Some potential future directions for research include:
1. Investigating the effects of this compound on other physiological systems, such as the immune system and the cardiovascular system.
2. Developing new drugs that target the cannabinoid receptors, based on the structure and activity of this compound.
3. Studying the long-term effects of this compound on the brain and other organs, to better understand the potential risks and benefits of using cannabinoids for therapeutic purposes.
4. Exploring the potential of this compound as a tool for studying the endocannabinoid system, which is the body's natural system for regulating mood, appetite, and pain.
Conclusion
In conclusion, this compound is a synthetic cannabinoid that has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, and has opened up new avenues for research in the field of cannabinoid pharmacology. While there are some limitations to its use, this compound remains an important tool for studying the cannabinoid receptors and their role in various physiological and pathological processes.
合成法
1-{[(2-chlorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide is synthesized through a multi-step process that involves the reaction of various chemical reagents. The exact synthesis method is proprietary information and is not publicly available. However, it is known that the synthesis process involves the use of specialized equipment and techniques to ensure the purity and potency of the final product.
科学的研究の応用
1-{[(2-chlorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been widely used in scientific research as a tool for studying the cannabinoid receptors and their role in various physiological and pathological processes. It has been used to investigate the effects of cannabinoids on pain, inflammation, appetite, and mood. This compound has also been used to study the mechanisms of action of other cannabinoids and to develop new drugs that target the cannabinoid receptors.
特性
IUPAC Name |
1-[(2-chlorophenyl)carbamothioyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3OS/c14-10-3-1-2-4-11(10)16-13(19)17-7-5-9(6-8-17)12(15)18/h1-4,9H,5-8H2,(H2,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYCCWWQTFTJNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5733203.png)
![4-[(3-fluoro-2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5733207.png)


![2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5733244.png)
![5-{[(4-methylphenyl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5733252.png)

![[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B5733264.png)
![7-[(4-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5733272.png)
![{2-[(4-bromobenzyl)oxy]phenyl}methanol](/img/structure/B5733314.png)
![4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5733322.png)
![ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5733329.png)
![5-methyl-2-[(4-nitrobenzoyl)amino]benzoic acid](/img/structure/B5733330.png)